2-(Chroman-4-yl)acetonitrile
Overview
Description
2-(Chroman-4-yl)acetonitrile: is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chroman ring system attached to an acetonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 2-(Chroman-4-yl)acetaldehyde: One common method involves the reaction of 2-(Chroman-4-yl)acetaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using phosphorus oxychloride to yield 2-(Chroman-4-yl)acetonitrile.
Cyclization of 2-(2-Hydroxyphenyl)acetonitrile: Another method involves the cyclization of 2-(2-Hydroxyphenyl)acetonitrile in the presence of a strong acid catalyst to form the chroman ring system, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Chroman-4-yl)acetonitrile can undergo oxidation reactions to form corresponding chroman-4-one derivatives.
Reduction: Reduction of this compound can yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Chroman-4-one derivatives.
Reduction: Amine derivatives.
Substitution: Substituted chroman derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(Chroman-4-yl)acetonitrile is used as a building block in the synthesis of various chroman derivatives, which are important in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: this compound and its derivatives have shown promise in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chroman-4-yl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting anti-inflammatory and anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Chroman-4-one: Similar in structure but lacks the acetonitrile group.
2-(Chroman-4-yl)acetaldehyde: Precursor in the synthesis of 2-(Chroman-4-yl)acetonitrile.
2-(Chroman-4-yl)acetic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitrile group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-6,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYXMJQRCNOPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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